

Comparative Guide: Mat2A-IN-9 (IDE397) Selectivity Profile

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Compound of Interest

Compound Name: Mat2A-IN-9

Cat. No.: B11936369

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Executive Disambiguation & Strategic Overview

Core Identity: **Mat2A-IN-9** is the chemical catalog designation (synonym) for IDE397 (GSK-4362676).[1][2]

- CAS Registry Number: 2439277-80-0[1][2]
- Chemical Class: 2-oxoquinazoline derivative (Allosteric Inhibitor)[1]
- Developer: Ideaya Biosciences (Clinical Phase I/II)

The "vs" Context: Since **Mat2A-IN-9** is IDE397, this guide analyzes the IDE397 selectivity profile in the context of its primary competitor and predecessor, AG-270 (Agiros Pharmaceuticals), to illustrate why IDE397 represents the second-generation standard for MAT2A inhibition.

Why This Matters

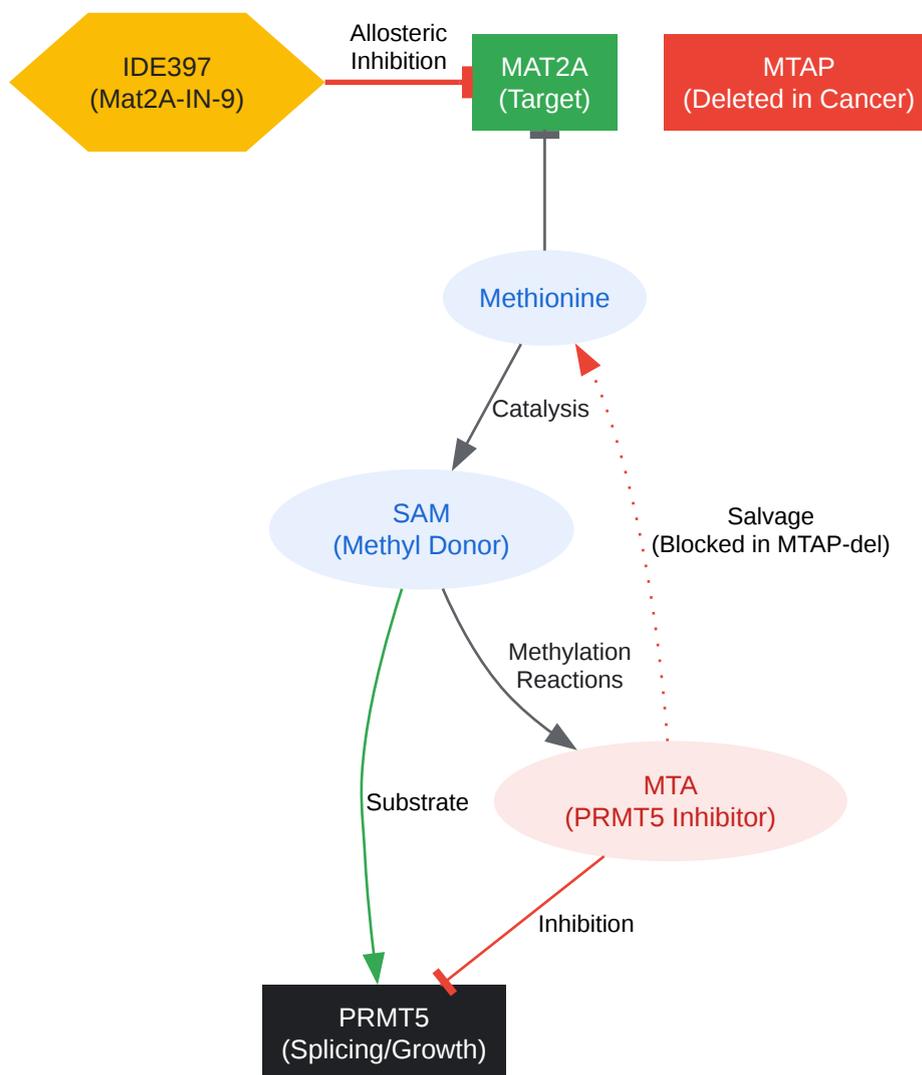
Researchers often encounter "**Mat2A-IN-9**" in reagent catalogs (e.g., MedChemExpress, TargetMol) while reading literature referring to "IDE397." They are the same entity. The critical scientific comparison is between this molecule and first-generation inhibitors like AG-270, specifically regarding MAT1A sparing (liver safety) and MTAP-deletion specificity.

Mechanism of Action & Synthetic Lethality Logic[3]

IDE397 (**Mat2A-IN-9**) operates via a synthetic lethal mechanism targeting MTAP-deleted tumors (approx. 15% of solid tumors).

- Normal Cells (MTAP-WT): Methionine is converted to SAM (S-adenosylmethionine) by MAT2A.[3] SAM is used by methyltransferases (e.g., PRMT5).[4] The byproduct MTA is recycled back to methionine by MTAP.
- MTAP-Deleted Cells: MTA cannot be recycled and accumulates. Accumulated MTA acts as a competitive inhibitor of PRMT5.
- The Drug's Role: IDE397 inhibits MAT2A, reducing SAM production.[1][4][5] In MTAP-deleted cells, the combination of low SAM (substrate depletion) and high MTA (inhibitor accumulation) catastrophically suppresses PRMT5 activity, leading to splicing defects and DNA damage.

Pathway Visualization



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Caption: Synthetic lethality axis. IDE397 inhibits MAT2A, starving PRMT5 of SAM, while MTA accumulation (due to MTAP loss) further blocks PRMT5.[4]

Selectivity Profile: IDE397 vs. AG-270

The superiority of IDE397 (**Mat2A-IN-9**) lies in its physicochemical properties and selectivity against the paralog MAT1A.

Biochemical & Cellular Potency Table

Feature	IDE397 (Mat2A-IN-9)	AG-270 (Reference)	Clinical Implication
MAT2A IC50 (Biochem)	~7 - 20 nM	14 nM	Comparable biochemical potency.
MAT1A Inhibition	No significant inhibition	Weak inhibition	Crucial: MAT1A is essential for liver function. Sparing MAT1A reduces hepatotoxicity risk.
MTAP ^{-/-} Cellular IC50	~15 - 30 nM	~20 - 50 nM	High potency in target cells (e.g., HCT116 MTAP ^{-/-}).
Selectivity (MTAP ^{-/-} vs WT)	>50-fold	~10-20 fold	IDE397 shows a wider therapeutic window.
Binding Mode	Allosteric (Non-competitive)	Allosteric (Non-competitive)	Both avoid competition with high intracellular Methionine/ATP.
Solubility	High (improved formulation)	Low/Moderate	IDE397 has better oral bioavailability and PK properties.
Bilirubin Interference	Low	Documented	AG-270 trials noted hyperbilirubinemia; IDE397 profile is cleaner.

Key Selectivity Findings

- **MAT1A Sparing:** IDE397 is highly selective for MAT2A over MAT1A. This is critical because MAT1A is the dominant isoform in the liver. Inhibiting MAT1A can lead to pathological methionine accumulation and liver injury.

- **MTAP Status Specificity:** IDE397 demonstrates a profound differential in cellular proliferation assays. In MTAP-deleted cells (e.g., KP4, HCT116^{-/-}), it induces DNA damage and apoptosis. In MTAP-WT cells, the intact salvage pathway replenishes the methionine pool, buffering the effect of MAT2A inhibition.

Experimental Protocols for Validation

To validate the selectivity profile of **Mat2A-IN-9** (IDE397) in your lab, use the following self-validating workflows.

A. Cellular Selectivity Assay (MTAP^{-/-} vs WT)

Objective: Quantify the "Synthetic Lethal Gap" between isogenic cell lines.

- **Cell Models:** Use HCT116 isogenic pair (MTAP-WT and MTAP^{-/-}).^{[6][7][8]}
- **Seeding:** Seed 2,000 cells/well in 96-well plates in McCoy's 5A medium + 10% dialyzed FBS (dFBS is critical to control exogenous methionine/SAM sources).
- **Treatment:**
 - Prepare IDE397 serial dilutions (0.1 nM to 10 μM).
 - Treat cells for 96 hours (MAT2A inhibition requires multiple cell cycles to deplete SAM pools).
- **Readout:** CellTiter-Glo (ATP quantification).
- **Validation Check:** The IC₅₀ in MTAP^{-/-} cells should be <100 nM, while MTAP-WT cells should show >1 μM or a plateau effect.

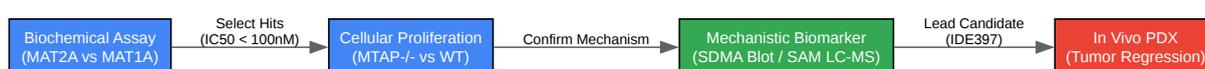
B. SDMA Western Blot (Mechanistic Proof)

Objective: Confirm that growth inhibition is due to PRMT5 suppression (via SAM depletion).

- **Treatment:** Treat HCT116 MTAP^{-/-} cells with IDE397 (100 nM) for 48 hours.
- **Lysis:** Lyse cells in RIPA buffer with protease/phosphatase inhibitors.

- Blotting:
 - Primary Target: Symmetric Dimethylarginine (SDMA) (antibody: CST #13222 or similar).
 - Control: Total PRMT5 and Actin/GAPDH.
- Result: IDE397 treatment must cause a near-total loss of SDMA signal (indicating PRMT5 inhibition) without reducing total PRMT5 protein levels.

Screening Workflow Diagram



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Caption: Validation cascade. IDE397 passes Step 1 (MAT1A sparing) and Step 2 (MTAP selectivity) before mechanistic confirmation.

References

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